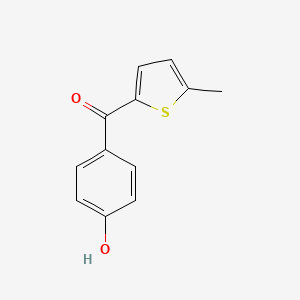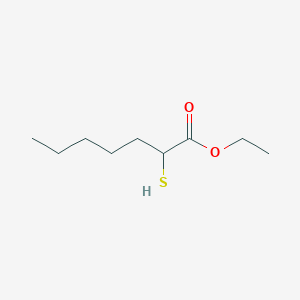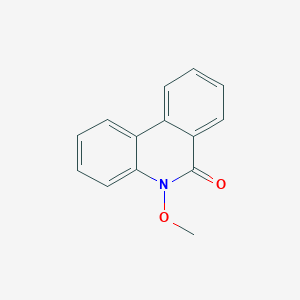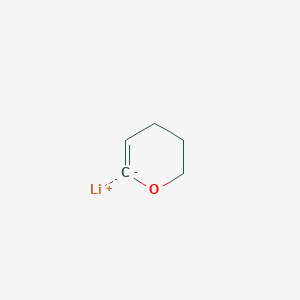
Trichloro(3-chloropropyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trichloro(3-chloropropyl)stannane is an organotin compound with the molecular formula C3H6Cl4Sn It is a derivative of stannane, where three chlorine atoms and one 3-chloropropyl group are attached to the tin atom
准备方法
Synthetic Routes and Reaction Conditions
Trichloro(3-chloropropyl)stannane can be synthesized through the reaction of stannane with 3-chloropropyl chloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the tin-chlorine bonds. The reaction can be represented as follows:
SnH4+ClCH2CH2CH2Cl→Sn(Cl)3CH2CH2CH2Cl+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
Trichloro(3-chloropropyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkyl or aryl groups.
Reduction Reactions: The compound can be reduced to form lower oxidation state tin compounds.
Oxidation Reactions: It can be oxidized to form higher oxidation state tin compounds.
Common Reagents and Conditions
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products
Substitution: Formation of organotin compounds with different organic groups.
Reduction: Formation of di- or mono-chloropropylstannane.
Oxidation: Formation of tin oxides or other higher oxidation state tin compounds.
科学研究应用
Trichloro(3-chloropropyl)stannane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of trichloro(3-chloropropyl)stannane involves its interaction with molecular targets through its tin center. The compound can form coordination complexes with various ligands, influencing biochemical pathways and cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Trichloro(3-chloropropyl)silane: Similar structure but with silicon instead of tin.
Methyltrichlorosilane: Contains a methyl group instead of a 3-chloropropyl group.
Tetrachlorostannane: Contains four chlorine atoms attached to the tin atom.
Uniqueness
Trichloro(3-chloropropyl)stannane is unique due to the presence of both tin and a 3-chloropropyl group, which imparts distinct chemical properties and reactivity compared to its silicon analogs and other organotin compounds. This uniqueness makes it valuable for specific applications in synthesis and industrial processes.
属性
CAS 编号 |
67039-22-9 |
|---|---|
分子式 |
C3H6Cl4Sn |
分子量 |
302.6 g/mol |
IUPAC 名称 |
trichloro(3-chloropropyl)stannane |
InChI |
InChI=1S/C3H6Cl.3ClH.Sn/c1-2-3-4;;;;/h1-3H2;3*1H;/q;;;;+3/p-3 |
InChI 键 |
UFPAFTIYEMLWPX-UHFFFAOYSA-K |
规范 SMILES |
C(CCl)C[Sn](Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



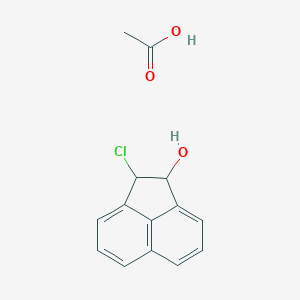
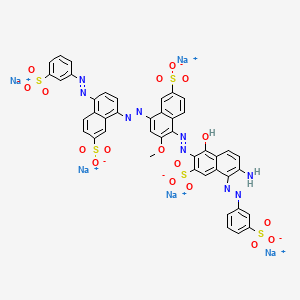
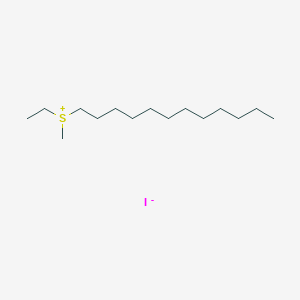
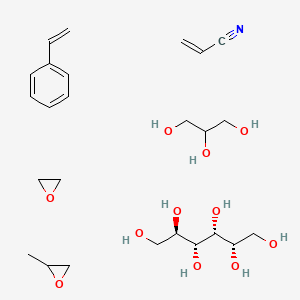

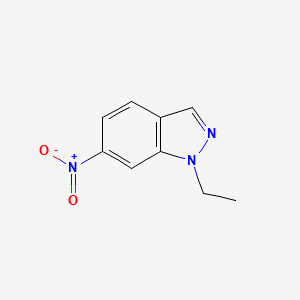
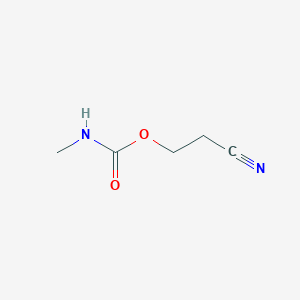
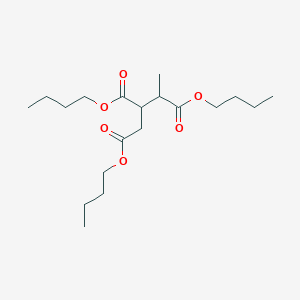
![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14475835.png)
